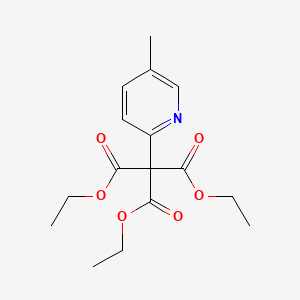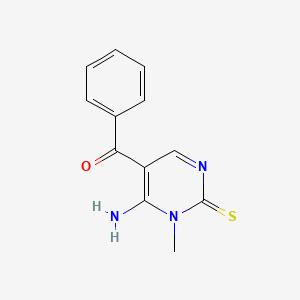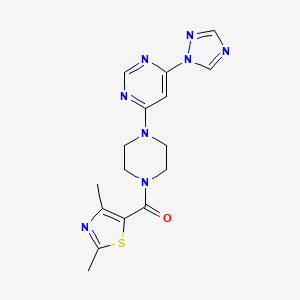![molecular formula C22H29N3O4 B2446701 1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine CAS No. 91616-88-5](/img/structure/B2446701.png)
1-(2-Methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine
Descripción general
Descripción
This compound is a piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, primarily through their amine groups. They can act as bases, forming salts with acids, and can also undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific substituents attached to the piperazine ring. Piperazines are generally soluble in water due to their polar nature .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
- Anticancer Properties : Research suggests that this compound exhibits potential anticancer activity. It may interfere with cancer cell growth and proliferation, making it a candidate for further investigation as an antitumor agent .
- Targeting GPCRs : As a piperazine derivative, it could interact with G protein-coupled receptors (GPCRs). These receptors play crucial roles in cell signaling and are promising drug targets .
Organic Synthesis
- Building Block : Researchers use this compound as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules .
Material Science
- Doping Agent : In material science, 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-MeO-DMBI-I), a derivative of this compound, acts as a strong n-type dopant for fullerene C60. It enhances the conductivity of thin films, making it useful in semiconductor applications .
Chemical Biology
- Protein-Protein Interactions : Researchers explore its potential to modulate protein-protein interactions. Understanding these interactions is crucial for drug discovery and therapeutic interventions .
Neuropharmacology
- Serotonin Receptors : Given its structural similarity to serotonin, this compound might interact with serotonin receptors. Investigating its effects on these receptors could provide insights into neuropharmacology .
Biochemical Assays
- Enzyme Inhibition Studies : Researchers use it in biochemical assays to study enzyme inhibition. Its interactions with enzymes can inform drug design and development .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-27-19-9-5-4-8-18(19)25-15-13-24(14-16-25)12-11-23-22(26)17-7-6-10-20(28-2)21(17)29-3/h4-10H,11-16H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYIAMCUKJMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2446631.png)

![3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2446633.png)
![6-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2446635.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446639.png)
